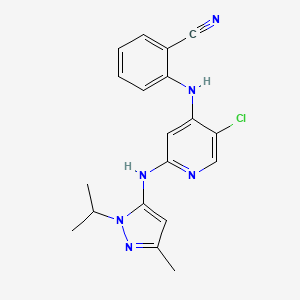
2-(5-chloro-2-(1-isopropyl-3-methyl-1H-pyrazol-5-ylamino)pyridin-4-ylamino)benzonitrile
Cat. No. B8455922
M. Wt: 366.8 g/mol
InChI Key: ILYQWHBTHLDMKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09446034B2
Procedure details


The solution of 2-[(2,5-dichloro-4-pyridinyl)amino]benzonitrile (110 g, 396 mmol), 3-methyl-1-(1-methylethyl)-1H-pyrazol-5-amine (55.1 g, 396 mmol), and cesium carbonate (387 g, 1187 mmol) in 1,4-dioxane (2.5 L) was degassed by N2 stream, and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) (19.71 g, 31.7 mmol) followed by palladium acetate (3.55 g, 15.83 mmol) were added. The reaction mixture was heated to reflux for overnight under N2. The reaction mixture was filtered and the liquid was concentrated. Ethyl acetate (1500 mL), followed by 1 M HCl (1000 mL) were added. Layers were separated. Ethyl acetate was washed with 1 M HCl until no product was observed by HPLC (1000 mL total, 1×). HCl phases were combined, and backwashed with ethyl acetate (3×1000 mL), until the product peak was relativity pure in the HCL layer. The HCl layer was then basified with NaOH (50 w/w followed by 1 M) to ph˜4 resulting in a cloudy solution. Ethyl acetate (2000 mL) was added and layers were separated. The ethyl acetate was washed with brine and evaporated. After neutralization—after addition of ethyl acetate—the reaction mixture was filtered to get some product. Also isolation of product during evaporation can be done by filtration of white solid, which comes from the mother liquor. All solids and evaporated products were combined. 2-[(5-Chloro-2-{[3-methyl-1-(1-methylethyl)-1H-pyrazol-5-yl]amino}-4-pyridinyl)amino]benzonitrile (80 g, 207 mmol, 52.4% yield) was isolated as a yellow solid. 1H NMR (400 MHz, DMSO-d6) ppm 1.24 (d, J=6.57 Hz, 6 H) 2.08 (s, 3 H) 4.34 (quin, J=6.57 Hz, 1 H) 5.87 (s, 1 H) 5.97 (s, 1 H) 7.41 (td, J=7.58, 1.01 Hz, 1 H) 7.47 (d, J=8.08 Hz, 1 H) 7.75 (td, J=7.83, 1.52 Hz, 1 H) 7.90 (dd, J=7.83, 1.52 Hz, 1 H) 7.94 (s, 1 H) 8.42 (d, J=17.43 Hz, 2 H); HPLC Rt=2.36 min, MS (ESI): [M+H]+=367.1, 368.1.


Name
cesium carbonate
Quantity
387 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([NH:8][C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[C:11]#[N:12])[C:5]([Cl:17])=[CH:4][N:3]=1.[CH3:18][C:19]1[CH:23]=[C:22]([NH2:24])[N:21]([CH:25]([CH3:27])[CH3:26])[N:20]=1.C(=O)([O-])[O-].[Cs+].[Cs+].N#N.C1(P(C2C=CC=CC=2)C2C=CC3C(=CC=CC=3)C=2C2C3C(=CC=CC=3)C=CC=2P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C>[Cl:17][C:5]1[C:6]([NH:8][C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[C:11]#[N:12])=[CH:7][C:2]([NH:24][C:22]2[N:21]([CH:25]([CH3:27])[CH3:26])[N:20]=[C:19]([CH3:18])[CH:23]=2)=[N:3][CH:4]=1 |f:2.3.4,8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=C1)NC1=C(C#N)C=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
55.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NN(C(=C1)N)C(C)C
|
|
Name
|
cesium carbonate
|
|
Quantity
|
387 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
|
Name
|
|
|
Quantity
|
19.71 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C2=CC=CC=C2C=C1)C1=C(C=CC2=CC=CC=C12)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
3.55 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for overnight under N2
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the liquid was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
Ethyl acetate was washed with 1 M HCl until no product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in a cloudy solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
The ethyl acetate was washed with brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After neutralization—after addition of ethyl acetate—the reaction mixture
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to get some product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Also isolation of product during evaporation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
can be done by filtration of white solid, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
All solids and evaporated products
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=CC(=NC1)NC1=CC(=NN1C(C)C)C)NC1=C(C#N)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 207 mmol | |
| AMOUNT: MASS | 80 g | |
| YIELD: PERCENTYIELD | 52.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
